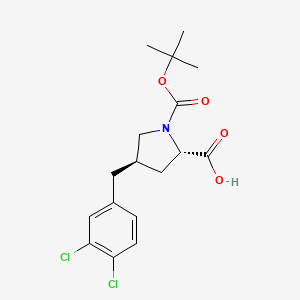![molecular formula C13H8F3NO B1303001 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 871252-64-1](/img/structure/B1303001.png)
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Übersicht
Beschreibung
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde is a useful research compound. Its molecular formula is C13H8F3NO and its molecular weight is 251.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and ICT Effects
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde has been studied for its photophysical properties and intramolecular charge transfer (ICT) characteristics. In research comparing it with related structures, it has been found that the formyl and dicyanovinyl units in related compounds significantly influence the ICT behavior, exhibiting characteristics like fluorosolvatochromism and Stokes shifts. This insight is crucial for tuning chemical structures to achieve targeted properties in various applications (Altinolcek et al., 2021).
Synthesis Methods and Applications
The compound has been a focus in the synthesis of various derivatives, serving as an intermediate or a crucial component. For instance, its related structures have been used in creating compounds like 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives, indicating its versatility in synthesizing complex organic molecules (Kobayashi et al., 2002).
Application in Luminescence Studies
In another study, related pyridine analogs of this compound were synthesized and their luminescent properties were explored. These findings suggest potential applications in fields requiring luminescent materials, such as in light-emitting devices and sensors (Gusev et al., 2011).
Potential in Catalytic Reactions
Additionally, studies have shown the utility of related compounds in catalytic reactions. For instance, the synthesis of specific benzaldehyde derivatives through reactions catalyzed by certain metal complexes illustrates the role of these compounds in facilitating chemical transformations, potentially valuable in industrial and pharmaceutical applications (Wang et al., 2014).
Implications in Medical Research
Moreover, derivatives of this compound have been implicated in medical research. For example, certain chemosensors based on similar structures have been developed for pH measurement, which can differentiate between normal cells and cancer cells, highlighting its potential in medical diagnostics and treatment (Dhawa et al., 2020).
Wirkmechanismus
Mode of Action
It’s known that the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound . These properties can affect how the compound interacts with its targets.
Biochemical Pathways
Compounds with similar structures have been used in supramolecular chemistry, catalysis, and ion sensing . They can demonstrate luminescent properties, possess cytotoxic activity, and bind with DNA molecules .
Pharmacokinetics
The trifluoromethyl group can influence the lipophilicity of the compound, which may affect its absorption and distribution . More research is needed to understand its pharmacokinetic properties.
Result of Action
Similar compounds have shown cytotoxic activity and the ability to bind with dna molecules .
Action Environment
The trifluoromethyl group can influence the compound’s electronic properties, solubility, and conformations, which may affect its stability and efficacy under different environmental conditions .
Eigenschaften
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWMOPSHGIWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376917 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871252-64-1 | |
| Record name | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














